molecular formula C10H7BrClNO B8539760 5-Bromo-3-chloro-1-methoxyisoquinoline

5-Bromo-3-chloro-1-methoxyisoquinoline

Cat. No. B8539760
M. Wt: 272.52 g/mol
InChI Key: HHABSPLZXXFNDP-UHFFFAOYSA-N
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Patent
US08436015B2

Procedure details

A mixture of 5-bromo-1,3-dichloroisoquinoline (580 mg, 2.1 mmol) and NaOMe (0.5 M in MeOH, 5.0 mL, 2.5 mmol) was heated at 70° C. for one hour. The mixture was poured into water then extracted with EtOAc. The organic layer was dried over Na2SO4, filtered, then concentrated to afford the title compound: 1H NMR (500 MHz, CDCl3): δ 8.23 (d, J=9.0 Hz, 1H), 7.96 (d, J=7.5 Hz, 1H); 7.65 (s, 1H), 7.39 (t, J=8.5 Hz, 1H), 4.20 (s, 3H). LC6: 3.86 min. (M+H) 272.
Quantity
580 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([Cl:13])[N:6]=[C:7]2Cl.[CH3:14][O-:15].[Na+]>O>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([Cl:13])[N:6]=[C:7]2[O:15][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
580 mg
Type
reactant
Smiles
BrC1=C2C=C(N=C(C2=CC=C1)Cl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=C(N=C(C2=CC=C1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.